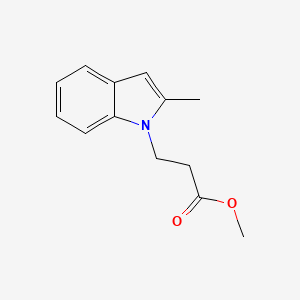

Methyl 2-methyl-1H-indole-1-propanoate

Description

Methyl 2-methyl-1H-indole-1-propanoate is an indole derivative characterized by a propanoate ester group substituted at the 1-position of the indole ring and a methyl group at the 2-position. Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and structural versatility.

Properties

CAS No. |

57662-82-5 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

methyl 3-(2-methylindol-1-yl)propanoate |

InChI |

InChI=1S/C13H15NO2/c1-10-9-11-5-3-4-6-12(11)14(10)8-7-13(15)16-2/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

VXPCBOZSYSMTAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-methyl-1H-indole-1-propanoate

General Synthetic Strategy

The synthesis of this compound typically involves:

- Functionalization of the indole ring at the nitrogen (N1) position by alkylation or esterification.

- Introduction of the methyl group at the 2-position of the indole ring.

- Ester formation with propanoic acid derivatives to yield the propanoate ester.

Specific Synthetic Routes

Alkylation of Indole at N1 Position Followed by Esterification

A common approach involves first preparing a 2-methylindole derivative, followed by alkylation at the nitrogen (N1) with a propanoate moiety. For example, ethyl or methyl indole-2-carboxylates can be synthesized and then alkylated at N1 using methyl iodide or similar alkylating agents in the presence of a base such as potassium hydroxide in DMSO, yielding high purity products after recrystallization and chromatographic purification.

- Example: Ethyl 1-methyl-1H-indole-2-carboxylate was synthesized by treating ethyl 1H-indole-2-carboxylate with methyl iodide in DMSO at 40 °C with KOH as base, achieving a 92% yield after recrystallization.

This method can be adapted for propanoate esters by using propanoic acid derivatives or their activated forms (e.g., acid chlorides or anhydrides) for esterification.

Palladium-Catalyzed Coupling Reactions

Advanced synthetic methods employ palladium-catalyzed cross-coupling reactions of N-protected 2-indolylmethyl acetates with carbon nucleophiles to form substituted indole derivatives, including propanoate esters. The reaction conditions involve Pd catalysts, suitable ligands (e.g., dppp, dppe), and bases like K2CO3 and NaH in polar aprotic solvents such as DMSO at elevated temperatures (100 °C). These reactions offer high conversion rates and regioselectivity, with yields often exceeding 90% under optimized conditions.

- Table 1 (excerpt) summarizes yields and regioselectivity under various ligands and bases for reactions involving ethyl 2-methyl-3-oxobutenoate and N-protected indolyl acetates, illustrating the influence of ligand bite angle and base choice on product distribution and yield.

| Entry | Ligand | Solvent | Base | Time (h) | Overall Yield (%) | C1′/C3 Ratio |

|---|---|---|---|---|---|---|

| 8 | dppf | DMSO | K2CO3/NaH | 24 | 98 | 46/54 |

| 11 | dppp | DMSO | K2CO3/NaH | 4 | 100 | 60/40 |

| 12 | XantPhos | DMSO | K2CO3/NaH | 3.5 | 100 | 21/79 |

This approach allows for fine-tuning the regioselectivity and yield by ligand and base selection.

Lewis Acid-Catalyzed Friedel-Crafts Type Reactions

Indole derivatives can be alkylated at the nitrogen or carbon positions via Lewis acid catalysis. For instance, reactions using boron-based Lewis acids such as tris(pentafluorophenyl)borane or PhSiCl3 in toluene facilitate the formation of bis(indolyl)methane derivatives, which can be precursors to substituted indole esters after further functional group transformations.

- Typical reaction conditions include stirring indole with ketones or aldehydes in the presence of 10 mol% Lewis acid catalyst at 40–80 °C overnight, followed by purification via flash chromatography.

While this method is more common for bis(indolyl)methane synthesis, it can be adapted for preparing substituted indole esters by selecting appropriate electrophiles.

Clay-Catalyzed Reactions with Methyl Propiolate

Clay-catalyzed reactions provide an environmentally benign method for preparing methyl indole derivatives. For example, methyl propiolate reacts with 1-methylindole in the presence of clay catalysts to form methyl 3,3-bis(1-methyl-1H-indol-2-yl)propanoate derivatives, which can be tailored to obtain this compound through controlled reaction conditions.

- The reaction typically involves stirring the reactants in a solvent such as dichloromethane at room temperature, followed by chromatographic purification.

Analytical Data and Research Outcomes

Purification and Characterization

- Flash chromatography using ethyl acetate/hexane mixtures (ratios such as 1:9 or 1:2) is commonly employed for purification of synthesized indole esters.

- Recrystallization from suitable solvents yields white solids with melting points consistent with literature values (e.g., 120–134 °C for ethyl 1-methyl-1H-indole-2-carboxylate).

- Characterization typically involves:

Reaction Yields and Selectivity

- Alkylation reactions under basic conditions in DMSO achieve yields up to 92% for methylated indole esters.

- Palladium-catalyzed coupling reactions can reach quantitative conversion with overall isolated yields near 100%, with regioselectivity tunable by ligand choice.

- Lewis acid-catalyzed Friedel-Crafts type reactions yield bis(indolyl)methane derivatives in 70–80% yields, which can be intermediates for further esterification.

Comparative Data Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methyl-1h-indol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

Oxidation: Formation of indole oxides.

Reduction: Conversion to alcohol derivatives.

Substitution: Introduction of halogens, nitro groups, or other electrophiles to the indole ring.

Scientific Research Applications

Methyl 3-(2-methyl-1h-indol-1-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the synthesis of dyes, sanitizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methyl-1h-indol-1-yl)propanoate involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-methyl-1H-indole-1-propanoate, the following structurally related indole derivatives are analyzed:

Structural Analogues

Methyl Indole-3-propanoate: Lacks the 2-methyl substituent but shares the propanoate ester group at the 1-position. NMR data for similar compounds (e.g., δ ~47.53 ppm for CH2 groups in indole derivatives) suggest comparable electronic environments for the ester moiety .

2-Methyl-1H-indole-1-carboxylic Acid: Replaces the propanoate ester with a carboxylic acid group. The carboxylic acid enhances polarity and hydrogen-bonding capacity, influencing solubility in polar solvents. In contrast, the ester group in this compound likely improves lipophilicity, favoring membrane permeability in biological systems .

Nitro-substituted Indoles (e.g., 2-Methyl-5-nitroindole): Introduction of a nitro group (δ ~147.14 ppm in $^{13}\text{C}$-NMR) significantly alters electronic properties, increasing electrophilicity and redox activity. this compound lacks such electron-withdrawing groups, suggesting milder reactivity in aromatic substitution reactions .

Physicochemical and Functional Comparisons

| Property | This compound | Methyl Indole-3-propanoate | 2-Methyl-1H-indole-1-carboxylic Acid |

|---|---|---|---|

| Functional Group | Propanoate ester | Propanoate ester | Carboxylic acid |

| Substituent Position | 1- and 2-positions | 1-position | 1- and 2-positions |

| Polarity | Moderate (ester) | Moderate (ester) | High (acid) |

| Reactivity | Ester hydrolysis, alkylation | Similar ester reactivity | Acid-base reactions, decarboxylation |

| NMR Shifts (δ, ppm) | CH2: ~47.53 (similar to analogues) | CH2: ~47.53 | COOH: ~170-175 (absent in ester) |

Q & A

Q. How can researchers ensure comprehensive literature reviews for this compound-related studies?

- Methodology :

- Databases : Search SciFinder, Reaxys, and PubMed using keywords (e.g., "indole propanoate derivatives," "ester synthesis").

- Filters : Apply date ranges (e.g., 2000–2025) and exclude patents.

- Supplementary Sources : Review pharmacopeial forums () and IUCr journals () for crystallographic data.

- Reproducibility : Follow PRISMA guidelines for systematic reviews, with dual independent screening () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.